Chemical properties of 6-Chloro-5-fluoroisoindolin-1-one hydrochloride
Chemical properties of 6-Chloro-5-fluoroisoindolin-1-one hydrochloride
Part 1: Executive Summary
6-Chloro-5-fluoroisoindolin-1-one hydrochloride represents a high-value pharmacophore scaffold in modern medicinal chemistry. Belonging to the isoindolin-1-one (phthalimidine) class, this bicyclic lactam serves as a critical intermediate in the synthesis of targeted oncological agents, particularly MDM2-p53 interaction inhibitors, PI3K
The molecule features a specific halogenation pattern—chlorine at C6 and fluorine at C5—designed to modulate metabolic stability (blocking P450 oxidation sites) and fine-tune the electronic properties of the aromatic ring for subsequent cross-coupling reactions. The hydrochloride salt form is utilized to enhance the handling properties and crystallinity of the otherwise poorly soluble lactam base.
Part 2: Physicochemical Specifications[1][2]
The following data aggregates empirical vendor specifications and calculated properties essential for assay development and synthetic planning.
| Property | Specification | Technical Note |
| Molecular Formula | Salt form stoichiometry 1:1. | |
| Molecular Weight | 222.04 g/mol | Free base MW: ~185.58 g/mol . |
| Appearance | White to Off-white Solid | Hygroscopic; store under inert atmosphere. |
| Solubility | DMSO (>50 mg/mL), Water (Low) | The HCl salt hydrolyzes/dissociates in aqueous buffers to the free base, limiting solubility at neutral pH. |
| pKa (Calculated) | ~11.5 (Lactam NH) | The lactam proton is weakly acidic, allowing deprotonation by bases like NaH or |
| LogP | ~1.97 (Free Base) | Moderate lipophilicity suitable for CNS penetration optimization. |
| H-Bond Donors/Acceptors | 1 / 1 | Ideal fragment for hydrogen bonding interactions within kinase pockets. |
Part 3: Structural & Electronic Analysis
Halogenation Effects
The 5-Fluoro, 6-Chloro substitution pattern is not arbitrary; it introduces specific electronic vectors that dictate reactivity:
-
5-Fluorine (Electronic Activation): The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the aromatic ring. This deactivation makes the ring less susceptible to oxidative metabolism but can increase the acidity of the lactam nitrogen via inductive stabilization of the conjugate base.
-
6-Chlorine (Synthetic Handle): The chlorine atom serves as a "synthetic handle." While less reactive than bromine or iodine, the C-Cl bond is positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.
-
Lactam Core: The isoindolin-1-one core is a bioisostere of the isoquinoline and indole scaffolds, often used to mimic the peptide bond in peptidomimetics.
Part 4: Synthetic Methodology
Retrosynthetic Strategy
The synthesis of 6-Chloro-5-fluoroisoindolin-1-one generally avoids the direct reduction of phthalimides due to regioselectivity issues (yielding mixtures of 5-Cl/6-F and 6-Cl/5-F isomers). The preferred route utilizes a regioselective cyclization of a 2-(bromomethyl)benzoate derivative.
Visualization of Synthesis Pathway
The following diagram outlines the logical flow from the benzoic acid precursor to the final hydrochloride salt.
Caption: Regioselective synthesis via radical bromination and ammonolysis. This route ensures the correct placement of the lactam carbonyl relative to the halogens.
Detailed Protocol: Cyclization Phase
Note: This protocol describes the conversion of the benzyl bromide intermediate to the final lactam, a critical step determining yield.
Reagents:
-
Methyl 2-(bromomethyl)-4-chloro-5-fluorobenzoate (Intermediate)
-
7M Ammonia in Methanol (
) -
Tetrahydrofuran (THF) - Anhydrous
-
4M HCl in Dioxane
Procedure:
-
Dissolution: Charge a reaction vessel with Methyl 2-(bromomethyl)-4-chloro-5-fluorobenzoate (1.0 eq) and dissolve in anhydrous THF (5 vol).
-
Ammonolysis: Cool the solution to 0°C. Slowly add 7M
(10.0 eq) via addition funnel to control exotherm. -
Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. The ammonia displaces the bromide, and the resulting amine intramolecularly attacks the ester to form the lactam ring.
-
Checkpoint: Monitor by LC-MS.[1] Disappearance of the benzylic bromide and appearance of the mass [M+H]+ ~186.
-
-
Isolation (Free Base): Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate. Wash organics with brine, dry over
, and concentrate. -
Salt Formation: Dissolve the crude solid in a minimum amount of Ethyl Acetate. Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C. A white precipitate (the target HCl salt) will form immediately.
-
Filtration: Filter the solid under nitrogen (hygroscopic), wash with diethyl ether, and dry under high vacuum.
Part 5: Reactivity & Application Profile
Functionalization Logic
The utility of 6-Chloro-5-fluoroisoindolin-1-one lies in its ability to be functionalized at two distinct vectors: the Nitrogen (N-alkylation) and the Aryl Chloride (C-C coupling) .
Caption: Divergent synthesis pathways. The lactam nitrogen allows scaffold decoration, while the 6-Cl position enables library expansion via cross-coupling.
Critical Reaction Parameters
-
N-Alkylation: Requires a strong base (NaH or LiHMDS) due to the lactam pKa (~11.5). The 5-F substituent stabilizes the anion, making alkylation generally faster than in non-halogenated analogs.
-
Suzuki Coupling at C6: The C-Cl bond is deactivated relative to C-Br. Standard conditions (
) may fail. Advanced catalyst systems such as Pd(OAc)2 / XPhos or Pd-PEPPSI-IPr are recommended to facilitate oxidative addition into the electron-poor aryl chloride bond.
Part 6: Handling, Safety, and Storage
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Storage Protocol:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon. The HCl salt can be hygroscopic; exposure to moisture may lead to clumping or partial hydrolysis of the salt matrix (though the lactam itself is stable).
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which will deprotonate the lactam).
References
-
ChemScene. (2025). 6-Chloro-5-fluoroisoindolin-1-one hydrochloride Product Monograph. Retrieved from [3]
- Powers, J. J., et al. (2009). "Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones." Tetrahedron Letters, 50(12), 1267–1269.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (Analogous scaffold safety data). Retrieved from
-
PubChem. (2025).[2] Compound Summary: 6-Chloro-5-fluoro-1H-indole. (Comparative halogenated scaffold data). Retrieved from
-
BLD Pharm. (2025). Product Analysis: 6-chloro-5-fluoroisoindolin-1-one hydrochloride. Retrieved from
